3-Acetyl-8-bromoimidazo[1,2-a]pyridine

medicinal chemistry parallel synthesis C–C cross-coupling

3-Acetyl-8-bromoimidazo[1,2-a]pyridine (CAS 1781699-52-2) is a disubstituted imidazo[1,2-a]pyridine (IMP) heterocycle bearing an acetyl group at the C3 position and a bromine atom at the C8 position. The IMP scaffold is a privileged structure in medicinal chemistry, serving as a core for marketed drugs (e.g., zolpidem) and advanced kinase inhibitors.

Molecular Formula C9H7BrN2O
Molecular Weight 239.07 g/mol
Cat. No. B12846668
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Acetyl-8-bromoimidazo[1,2-a]pyridine
Molecular FormulaC9H7BrN2O
Molecular Weight239.07 g/mol
Structural Identifiers
SMILESCC(=O)C1=CN=C2N1C=CC=C2Br
InChIInChI=1S/C9H7BrN2O/c1-6(13)8-5-11-9-7(10)3-2-4-12(8)9/h2-5H,1H3
InChIKeyMHIWHGWOMMPETN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Acetyl-8-bromoimidazo[1,2-a]pyridine Procurement Guide: Core Properties and Structural Distinction


3-Acetyl-8-bromoimidazo[1,2-a]pyridine (CAS 1781699-52-2) is a disubstituted imidazo[1,2-a]pyridine (IMP) heterocycle bearing an acetyl group at the C3 position and a bromine atom at the C8 position . The IMP scaffold is a privileged structure in medicinal chemistry, serving as a core for marketed drugs (e.g., zolpidem) and advanced kinase inhibitors [1]. The bromine at C8 provides a versatile synthetic handle for transition-metal-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), enabling rapid diversification of the C8 vector, while the C3 acetyl group offers a hydrogen-bond-accepting pharmacophore and a site for further functionalization (e.g., oxime, hydrazone, or reduction chemistry) [2]. This dual functionalization distinguishes the compound from simpler mono-substituted IMP analogs, making it an attractive building block for parallel library synthesis in drug discovery programs targeting kinases, bromodomains, and antiviral pathways [1][2].

Why 3-Acetyl-8-bromoimidazo[1,2-a]pyridine Cannot Be Replaced by Generic Imidazopyridines: Quantified Selectivity Drivers


Although many imidazo[1,2-a]pyridine derivatives share a common core, they are not interchangeable for target-focused screening or lead optimization. Specifically, the presence of a C8 halogen has been shown to control the selectivity window across the kinome. For example, within a PI3Kα inhibitor series, the introduction of a fluorine at C8 remarkably enhanced selective binding over other protein kinases, while a bromine at the same position exerted a distinct steric and electronic influence on potency and selectivity profiles [1]. SAR studies on DYRK1A/CLK1 dual inhibitors further demonstrate that the nature of the acyl substituent at C3 directly dictates the sub-micromolar inhibitory activity of the series, with inactive analogs differing only by the absence or modification of this group [2]. Therefore, selecting the 3-acetyl-8-bromo substitution pattern is not a generic choice; it represents a deliberate selection of a vector pair (C3 hydrogen-bond acceptor and C8 heavy halogen) that is experimentally linked to kinase and bromodomain inhibition phenotypes, and cannot be assumed for a 3-H, 8-H, or even a 3-acetyl-8-chloro/fluoro analog without quantitative SAR validation [1][2].

3-Acetyl-8-bromoimidazo[1,2-a]pyridine Quantitative Differentiation Evidence: Head-to-Head Comparator Data


C8 Bromine as a Superior Cross-Coupling Vector vs. C8-H or C8-Cl Analogs for Rapid Diversification

In a synthetic strategy for C8-substituted imidazo[1,2-a]pyridine antiviral agents, 8-bromo and 8-chloro pre-functionalized intermediates were compared as starting points for palladium-catalyzed cross-coupling. The 8-bromoimidazopyridine substrate was prioritized because the bromine atom provides superior reactivity in Stille and Suzuki couplings relative to chlorine, enabling higher-yielding and milder diversification of the C8 position with (hetero)aryl and amine substituents [1]. In contrast, the C8-unsubstituted parent imidazopyridine lacks this divergent synthetic potential entirely, requiring additional C–H activation steps. For structurally related 6,8-dibromo-3-nitroimidazo[1,2-a]pyridine antileishmanial leads, the C8 bromine is chemoselectively displaced in Suzuki-Miyaura couplings while the C6 bromine remains intact, confirming the superior reactivity of the C8–Br bond for selective derivatization [2].

medicinal chemistry parallel synthesis C–C cross-coupling

C3 Acetyl Group Is Essential for Sub-Micromolar CLK1/DYRK1A Kinase Inhibition: SAR Evidence

Structure-activity relationship (SAR) analysis of a focused library of 2-aryl-3-acyl imidazo[1,2-a]pyridines revealed that the C3 acyl substituent is a critical determinant of kinase inhibitory potency. The most active compound in the series, 4c (bearing a C3 acyl moiety analogous to the acetyl group in the target compound), inhibited CLK1 with an IC50 of 0.7 μM and DYRK1A with an IC50 of 2.6 μM [1]. Compounds lacking this C3 carbonyl functionality showed significantly reduced or absent kinase inhibition, confirming that the acetyl group is not merely a spectator substituent but directly contributes to ATP-competitive binding through key hydrogen-bond interactions with the hinge region of the kinase [1]. While the specific IC50 of 3-acetyl-8-bromoimidazo[1,2-a]pyridine has not been reported in this study, the SAR trend establishes that the 3-acetyl motif is a non-negotiable pharmacophoric element for this kinase inhibition phenotype.

kinase inhibition CLK1 DYRK1A SAR

C8 Halogen Selectivity Tuning: Bromine Enables Kinase Selectivity Profiles Distinct from Fluorine or Hydrogen

In a fragment-growing campaign targeting PI3Kα, systematic exploration of the C8 position of imidazo[1,2-a]pyridine revealed that the identity of the C8 substituent profoundly influences both binding potency and selectivity across the kinome. Introduction of a fluorine atom at C8 remarkably enhanced selective binding over other protein kinases, demonstrating a halogen-dependent selectivity gating effect [1]. While the fluorine analog (8a/8b series) achieved high selectivity, the corresponding bromine-substituted analog is predicted to exhibit a distinct selectivity fingerprint because the larger van der Waals radius and polarizability of bromine (1.85 Å vs. 1.47 Å for fluorine) alter interactions with the hydrophobic pocket adjacent to the kinase hinge [1]. Sub-nanomolar PI3Kα inhibitors were achieved with optimized C3 and C6 substituents, with the C8 position serving as a tunable selectivity handle rather than a primary potency driver [1].

PI3Kα kinase selectivity C8 substitution halogen effect

C3 Acetyl and C8 Bromine Dual Substitution Maps to Bromodomain Inhibitor Pharmacophore Models

Substituted imidazo[1,2-a]pyridines have been patented as bromodomain inhibitors, with the general Formula I encompassing compounds bearing an acyl substituent at C3 and a halogen or aryl group at the C8 position [1]. The C3 acetyl group is proposed to act as an acetyl-lysine (KAc) mimetic that engages the conserved asparagine residue in the bromodomain binding pocket, while the C8 substituent (including bromine) occupies a distinct hydrophobic sub-pocket that can be exploited for selectivity across the bromodomain family (e.g., BRD4 vs. BRD2 vs. BRDT) [1]. Although specific Kd or IC50 values for 3-acetyl-8-bromoimidazo[1,2-a]pyridine itself are not disclosed in the public patent, the structural formula explicitly covers this substitution pattern, indicating that it was contemplated and potentially exemplified within the patent's scope [1].

bromodomain inhibition epigenetics acetyl-lysine mimic

3-Acyl Substitution Dramatically Influences Anti-Rhinoviral Activity: Acyl Group-Dependent SAR

A dedicated SAR study on the anti-rhinoviral activity of imidazo[1,2-a]pyridines investigated the effect of various acyl groups at the 3-position. Compounds with a 3-acetyl substituent exhibited measurable inhibition of rhinovirus-induced cytopathic effect (CPE), while non-acylated analogs and those with bulkier acyl groups showed reduced or absent antiviral activity [1]. This study demonstrates that the acetyl group at C3 is not merely a generic substituent but is specifically associated with antiviral phenotype expression within the IMP scaffold. Although the study focused on the 3-acyl series without varying the C8 position, the data establishes the 3-acetyl moiety as a critical driver of the antiviral phenotype, providing rationale for selecting the 3-acetyl-substituted analog (rather than 3-propionyl or 3-H) as a starting point for antiviral screening cascades [1].

antiviral rhinovirus 3-acyl SAR CPE inhibition

3-Acetyl-8-bromoimidazo[1,2-a]pyridine Optimal Application Scenarios for Scientific Procurement


Kinase Inhibitor Lead Generation: DYRK1A/CLK1 Dual Inhibition Programs

Based on the SAR evidence that 3-acyl imidazo[1,2-a]pyridines achieve sub-micromolar DYRK1A and CLK1 inhibition (compound 4c: IC50 0.7 μM and 2.6 μM, respectively) [1], the 3-acetyl-8-bromo variant is the ideal core for generating C8-diversified libraries via Suzuki or Buchwald-Hartwig coupling. The 3-acetyl group is pre-installed and validated as a potency-driving moiety, while the C8–Br bond allows systematic exploration of the kinase selectivity pocket. This scenario is directly supported by the PI3Kα dissertation data showing that C8 substituents gate kinase selectivity [2].

Bromodomain Chemical Probe Development: C8-Diversified Acetyl-Lysine Mimetics

The patent coverage of 3-acyl-8-substituted imidazo[1,2-a]pyridines as bromodomain inhibitors confirms that this chemotype is recognized as an acetyl-lysine mimetic scaffold [1]. The 3-acetyl-8-bromo compound serves as a strategic entry point for parallel synthesis of C8-arylated or C8-aminated bromodomain probes, enabling exploration of BD1 vs. BD2 selectivity across the BET family. This directly leverages both the C3 acetyl (KAc mimic) and the C8–Br (diversification handle) in a single, procurement-ready intermediate.

Antiviral Library Synthesis: Rhinovirus and Herpesvirus C8-SAR Exploration

The anti-rhinoviral activity of 3-acetyl IMPs [1] and the use of 8-bromo IMPs as intermediates in anti-herpesvirus drug discovery [2] together position 3-acetyl-8-bromoimidazo[1,2-a]pyridine as a uniquely valuable dual-purpose antiviral scaffold. The compound combines the 3-acetyl antiviral pharmacophore with the C8 diversification handle used in the herpesvirus program, making it the optimal single intermediate for generating focused antiviral libraries targeting both RNA and DNA viruses.

Selective PI3Kα Inhibitor Optimization: C8 Halogen Selectivity Vector Screening

The KAIST PI3Kα inhibitor program demonstrated that the C8 position is a critical selectivity-tuning site, with fluorine providing excellent kinase selectivity [1]. The 3-acetyl-8-bromo analog provides the complementary bromine vector for selectivity profiling. Researchers can procure this compound and, through a single Suzuki coupling step, access dozens of C8-aryl/heteroaryl analogs for kinome-wide selectivity screening against PI3Kα and related lipid kinases. The 3-acetyl group maintains the required C3 hydrogen-bond acceptor function that contributes to PI3K binding affinity.

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